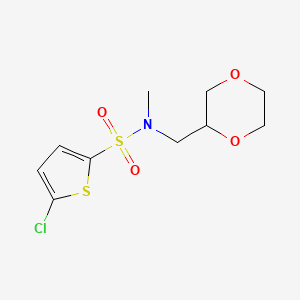
N-((1,4-dioxan-2-il)metil)-5-cloro-N-metiltiofeno-2-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with a sulfonamide group, a chlorine atom, and a dioxane moiety
Aplicaciones Científicas De Investigación
N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in various chemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the chlorination of thiophene followed by sulfonation to introduce the sulfonamide group. The dioxane moiety is then attached through a nucleophilic substitution reaction, using appropriate reagents and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are employed to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, leading to a variety of derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Mecanismo De Acción
The mechanism of action of N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the dioxane moiety may enhance solubility and bioavailability. The chlorine atom on the thiophene ring can participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-((1,4-dioxan-2-yl)methyl)-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine
- N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine
- N-((1,4-dioxan-2-yl)methyl)ethanamine
Uniqueness
N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, chlorine atom, and dioxane moiety allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound in various research applications .
Propiedades
IUPAC Name |
5-chloro-N-(1,4-dioxan-2-ylmethyl)-N-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S2/c1-12(6-8-7-15-4-5-16-8)18(13,14)10-3-2-9(11)17-10/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANUGPIAXCRZTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COCCO1)S(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














